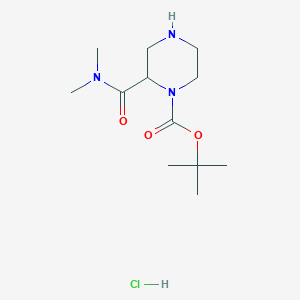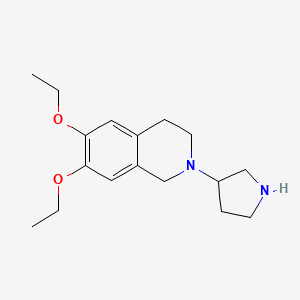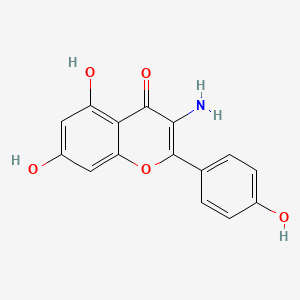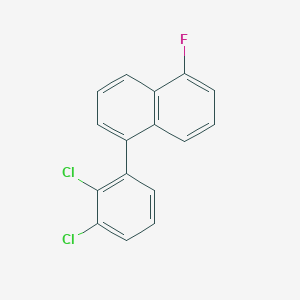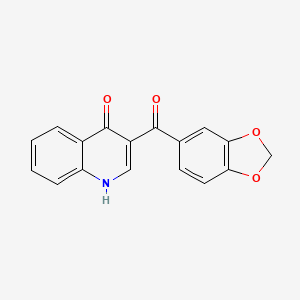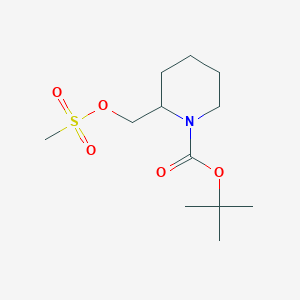
Tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO5S. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butyl group, a piperidine ring, and a methylsulfonyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Introduction of the methylsulfonyl group: Methylsulfonyl chloride is then reacted with the protected piperidine derivative to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods also incorporate purification steps like recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The methylsulfonyl group can be substituted with other nucleophiles.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a piperidine derivative with an amine group, while oxidation can produce a sulfone derivative.
Scientific Research Applications
Tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for more complex molecules in organic synthesis.
Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with molecular targets such as enzymes or receptors. The methylsulfonyl group can enhance the compound’s reactivity, facilitating its interaction with biological molecules. The piperidine ring structure allows for binding to specific sites on target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
- Tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct reactivity and binding properties, making it valuable in the synthesis of specialized compounds. The presence of the tert-butyl and methylsulfonyl groups also enhances its stability and solubility, which are advantageous in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 2-(methylsulfonyloxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-8-6-5-7-10(13)9-17-19(4,15)16/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIODWGOZVHPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)

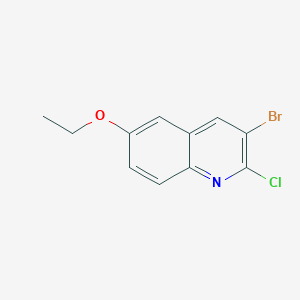
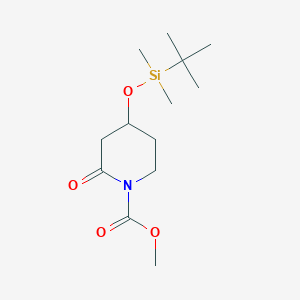
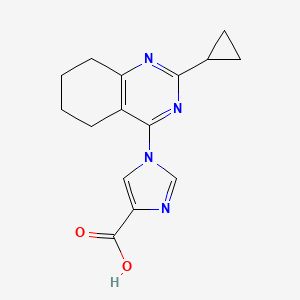
![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)

